(1S,2S)-2-methyl-4-oxocyclohexane-1-carboxylic acid
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Overview
Description
(1S,2S)-2-methyl-4-oxocyclohexane-1-carboxylic acid is an organic compound with a unique stereochemistry It is a chiral molecule, meaning it has non-superimposable mirror images
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-methyl-4-oxocyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclopropane adduct (1S,2S)-109 can be used to prepare the desired compound by selective transformation of vinyl and ester groups .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: (1S,2S)-2-methyl-4-oxocyclohexane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The stereochemistry of the compound plays a crucial role in determining the outcome of these reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong bases, oxidizing agents, and reducing agents. For example, the E2 elimination reaction can occur when the compound is treated with a strong base, leading to the formation of a double bond .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield different carboxylic acids, while reduction reactions can produce various alcohols or hydrocarbons .
Scientific Research Applications
(1S,2S)-2-methyl-4-oxocyclohexane-1-carboxylic acid has several scientific research applications. Additionally, this compound is employed in the development of lanthanide-based complexes for use in optical and chiroptical probes .
Mechanism of Action
The mechanism of action of (1S,2S)-2-methyl-4-oxocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, leading to various biochemical effects . These interactions are crucial for its applications in catalysis and molecular recognition.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (1S,2S)-2-methyl-4-oxocyclohexane-1-carboxylic acid include other chiral cyclohexane derivatives, such as (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylic acid and (1S,2S)-2-(methoxycarbonyl)cyclohexanecarboxylic acid .
Uniqueness: What sets this compound apart from its similar compounds is its specific stereochemistry, which imparts unique reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of enantioselective catalysts and chiral recognition agents .
Properties
Molecular Formula |
C8H12O3 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(1S,2S)-2-methyl-4-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-5-4-6(9)2-3-7(5)8(10)11/h5,7H,2-4H2,1H3,(H,10,11)/t5-,7-/m0/s1 |
InChI Key |
HUZUVHCSCARZQU-FSPLSTOPSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)CC[C@@H]1C(=O)O |
Canonical SMILES |
CC1CC(=O)CCC1C(=O)O |
Origin of Product |
United States |
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